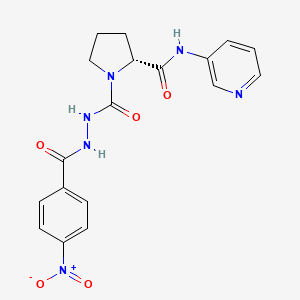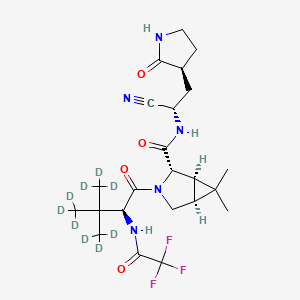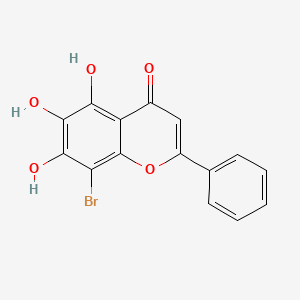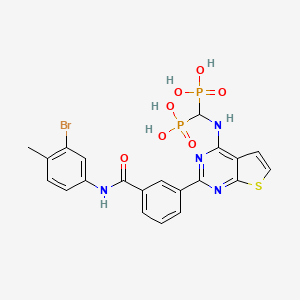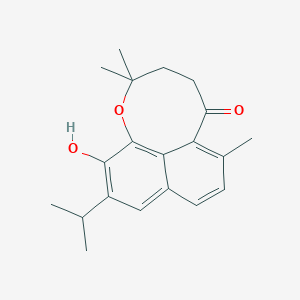
Viroxocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viroxocin is a diterpenoid compound that can be isolated from the roots of Salvia viridis L. cvar. Blue Jeans. It exhibits weak antibacterial activity and is primarily used for scientific research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Viroxocin can be synthesized from its direct precursor, 1-oxomicrostegiol, which is also a diterpenoid extracted from the roots of Salvia viridis L. cvar. Blue Jeans . The synthetic route involves the oxidation of 1-oxomicrostegiol under specific reaction conditions to yield this compound.
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound due to its primary use in research. The compound is typically prepared in small quantities in laboratory settings for experimental purposes.
Análisis De Reacciones Químicas
Types of Reactions
Viroxocin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties.
Aplicaciones Científicas De Investigación
Viroxocin has a range of applications in scientific research, including:
Chemistry: Used as a model compound to study diterpenoid chemistry and reaction mechanisms.
Biology: Investigated for its weak antibacterial properties and potential effects on bacterial growth.
Medicine: Explored for its potential therapeutic applications, although its weak antibacterial activity limits its use.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in analytical studies
Mecanismo De Acción
The mechanism by which Viroxocin exerts its effects involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with essential bacterial processes .
Comparación Con Compuestos Similares
Similar Compounds
Vancomycin: A glycopeptide antibiotic with a different structure but similar antibacterial properties.
Digoxin: A cardiac glycoside with a different mechanism of action but similar diterpenoid structure.
Shiga Toxins: Bacterial exotoxins with different structures and mechanisms but similar antibacterial effects .
Uniqueness
Viroxocin is unique due to its specific diterpenoid structure and its origin from Salvia viridis L. cvar. Blue Jeans. Its weak antibacterial activity and specific chemical properties make it a valuable compound for research purposes, distinguishing it from other more potent antibacterial agents .
Propiedades
Fórmula molecular |
C20H24O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
8-hydroxy-2,11,11-trimethyl-7-propan-2-yl-10-oxatricyclo[7.5.1.05,15]pentadeca-1,3,5,7,9(15)-pentaen-14-one |
InChI |
InChI=1S/C20H24O3/c1-11(2)14-10-13-7-6-12(3)16-15(21)8-9-20(4,5)23-19(17(13)16)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3 |
Clave InChI |
RKQKZFFJERBAPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




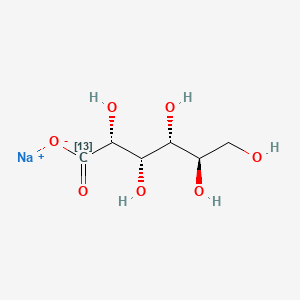
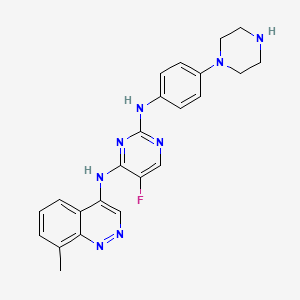
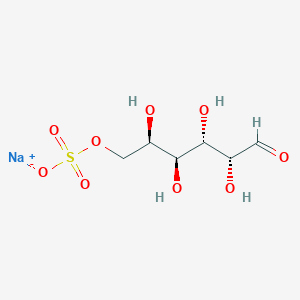
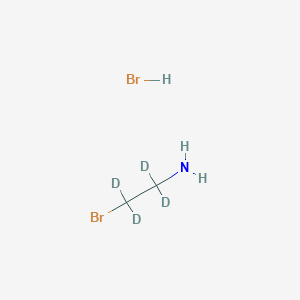
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
